3,5-bis(4-bromophenyl)-1H-pyrazole
Overview
Description
3,5-Bis(4-bromophenyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with two 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(4-bromophenyl)-1H-pyrazole typically involves the reaction of hydrazine with 4-bromobenzaldehyde in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux to facilitate the formation of the pyrazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-bromophenyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce various derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3,5-bis(4-bromophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Its derivatives are being explored for their potential use in drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism by which 3,5-bis(4-bromophenyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to bind to enzymes or receptors. The pyrazole ring plays a crucial role in the binding process, influencing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in inflammatory responses or cancer cell proliferation.
Receptors: Binding to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
1,3,5-Tris(4-bromophenyl)benzene
Uniqueness: 3,5-Bis(4-bromophenyl)-1H-pyrazole stands out due to its specific substitution pattern and the presence of the pyrazole ring, which differentiates it from other similar compounds
Properties
IUPAC Name |
3,5-bis(4-bromophenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFJTBXQXIJRJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295411 | |
Record name | 3,5-Bis(4-bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21399-30-4 | |
Record name | 3,5-Bis(4-bromophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21399-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(4-bromophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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